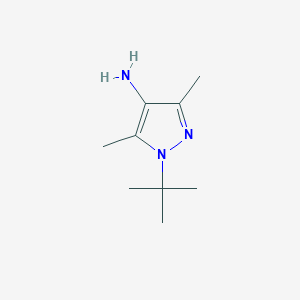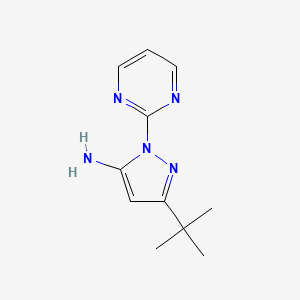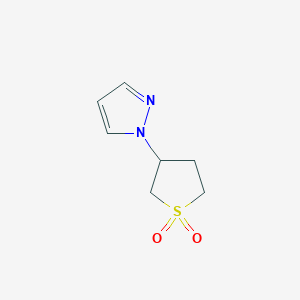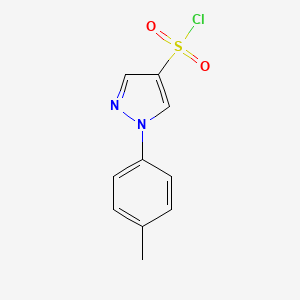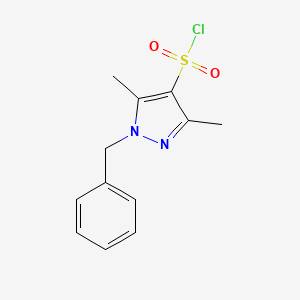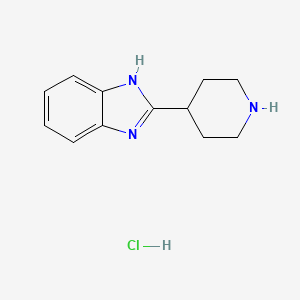
2-Piperidin-4-YL-1H-benzoimidazole hydrochloride
Overview
Description
2-Piperidin-4-YL-1H-benzoimidazole hydrochloride: is a chemical compound that combines the structural features of piperidine and benzimidazole.
Mechanism of Action
Target of Action
It’s structurally similar compounds have been used as reagents in the synthesis of derivatives that act as potent sodium channel blockers .
Mode of Action
Based on its use in the synthesis of sodium channel blockers, it can be inferred that it may interact with sodium channels, leading to changes in the membrane potential and affecting the propagation of action potentials .
Biochemical Pathways
Sodium channel blockers typically affect the action potential pathway in neurons, preventing the initiation and propagation of action potentials .
Result of Action
As a potential sodium channel blocker, it could potentially inhibit the propagation of action potentials, affecting neuronal signaling .
Biochemical Analysis
Biochemical Properties
2-Piperidin-4-YL-1H-benzoimidazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to act as a reagent in the synthesis of various derivatives, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers used in the treatment of ischemic stroke . Additionally, this compound is involved in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent dual inhibitors of Akt1 and Akt2 . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sodium channels can alter the electrical activity of cells, impacting processes such as neurotransmission and muscle contraction . Furthermore, its role as an Akt1/Akt2 dual inhibitor suggests that it can modulate cell survival and proliferation pathways, which are critical in cancer research and therapy . These effects demonstrate the compound’s potential in influencing cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to act as a sodium channel blocker is attributed to its binding to the channel’s active site, preventing the flow of sodium ions and thereby modulating cellular excitability . Additionally, its role as an Akt1/Akt2 dual inhibitor involves binding to the kinase domains of these proteins, inhibiting their activity and downstream signaling pathways . These molecular interactions underline the compound’s mechanism of action at the biochemical level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under specific storage conditions, such as keeping it in a dark place and at room temperature . Its long-term effects on cellular function can vary depending on the experimental conditions and duration of exposure. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of sodium channels and Akt1/Akt2 activity, resulting in long-term changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit sodium channels and Akt1/Akt2 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy in biochemical reactions. For example, its interaction with enzymes involved in sodium channel regulation and Akt1/Akt2 signaling pathways can affect the overall metabolic flux and levels of metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s ability to bind to sodium channels and Akt1/Akt2 proteins can facilitate its transport to specific cellular sites where these proteins are localized . This targeted distribution is essential for the compound’s efficacy in modulating cellular functions.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with sodium channels and Akt1/Akt2 proteins suggests that it may localize to the plasma membrane and cytoplasm, where these proteins are predominantly found . This localization is critical for the compound’s activity and function in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride typically involves the reaction of piperidine derivatives with benzimidazole precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde, an amine, and a nitrile under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-4-YL-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole derivatives .
Scientific Research Applications
2-Piperidin-4-YL-1H-benzoimidazole hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and benzimidazole derivatives, such as:
- 2-(4-Piperidinyl)-1H-benzo[d]imidazole
- 3-Amino-1-(5-indanyloxy)-2-propanol derivatives
- 2,3,5-Trisubstituted pyridine derivatives
Uniqueness
What sets 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride apart is its unique combination of the piperidine and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-piperidin-4-yl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRHWFNRDEYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656388 | |
| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824403-74-9 | |
| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


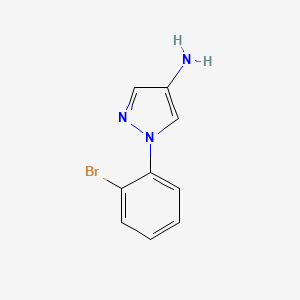
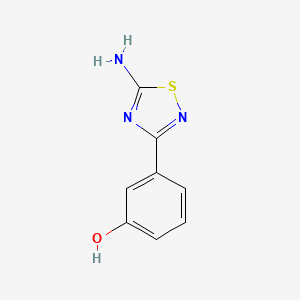
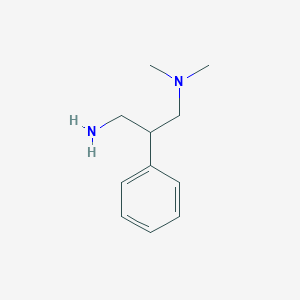


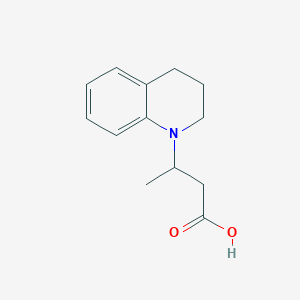

![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)

